molecular formula C11H13Cl2NO3S B12113919 Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12113919
M. Wt: 310.2 g/mol
InChI Key: ZLCJGIAOOWTERW-UHFFFAOYSA-N
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Description

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a thiophene-based compound characterized by a dichloroacetyl group attached to the amino moiety at the 2-position of the thiophene ring, with ethyl ester and methyl substituents at the 3-, 4-, and 5-positions. Thiophene derivatives are frequently explored for their bioactivity, including anti-inflammatory, antioxidant, and anticancer properties . The dichloroacetyl group may confer unique reactivity or biological activity due to the electron-withdrawing effects of chlorine atoms, which can influence both synthetic pathways and intermolecular interactions .

Properties

Molecular Formula

C11H13Cl2NO3S

Molecular Weight

310.2 g/mol

IUPAC Name

ethyl 2-[(2,2-dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C11H13Cl2NO3S/c1-4-17-11(16)7-5(2)6(3)18-10(7)14-9(15)8(12)13/h8H,4H2,1-3H3,(H,14,15)

InChI Key

ZLCJGIAOOWTERW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Gewald Reaction Methodology

The Gewald reaction is the primary method for synthesizing the aminothiophene precursor. The protocol involves:

  • Reactants :

    • Ketone (e.g., 3-pentanone or acetone)

    • Ethyl cyanoacetate

    • Elemental sulfur

    • Base catalyst (e.g., diethylamine, morpholine).

  • Conditions :

    • Solvent: Ethanol or DMF

    • Temperature: 50–80°C

    • Reaction time: 3–6 hours.

Mechanism :

  • Knoevenagel Condensation : The ketone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Cyclization : Sulfur incorporates into the structure, forming the thiophene ring.

Example Protocol :

  • Mix acetone (0.5 mol), ethyl cyanoacetate (0.5 mol), sulfur (0.5 mol), and diethylamine (0.5 mol) in ethanol.

  • Stir at 50°C for 3 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 7:3).
    Yield : 70–75%.

Characterization of Intermediate

  • Melting Point : 80–82°C.

  • 1H^1\text{H}-NMR (CDCl3_3): δ 1.35 (t, 3H, CH2_2CH3_3), 2.25 (s, 6H, CH3_3), 4.30 (q, 2H, OCH2_2), 6.10 (s, 1H, NH2_2).

  • IR (KBr): 3350 cm1^{-1} (N–H), 1680 cm1^{-1} (C=O).

Acylation with Dichloroacetyl Chloride

Reaction Conditions

  • Reactants :

    • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

    • Dichloroacetyl chloride

    • Base (e.g., triethylamine, pyridine).

  • Solvents : Dichloromethane, THF, or phosphate buffer (green chemistry approach).

  • Temperature : 0–25°C (prevents side reactions).

Procedure :

  • Dissolve the aminothiophene (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) and cool to 0°C.

  • Slowly add dichloroacetyl chloride (1.1 eq) dropwise.

  • Stir at room temperature for 2–4 hours.

  • Quench with water, extract with DCM, and dry over Na2_2SO4_4.
    Yield : 80–85%.

Optimization Insights

  • Solvent Impact :

    • Dichloromethane : Higher yields (85%) due to better solubility.

    • Phosphate Buffer : Eco-friendly alternative with comparable yields (78%).

  • Stoichiometry : Excess dichloroacetyl chloride (1.1 eq) minimizes unreacted amine.

Purification and Characterization

Purification Techniques

  • Recrystallization : Use ethanol/water (4:1) for high-purity crystals.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (6:4) for lab-scale purification.

Analytical Data

  • Molecular Formula : C11_{11}H14_{14}Cl2_2N2_2O3_3S.

  • Melting Point : 123–125°C.

  • 1H^1\text{H}-NMR (DMSO-d6_6): δ 1.28 (t, 3H, CH2_2CH3_3), 2.20 (s, 6H, CH3_3), 4.25 (q, 2H, OCH2_2), 10.45 (s, 1H, NH).

  • IR (KBr): 1720 cm1^{-1} (ester C=O), 1660 cm1^{-1} (amide C=O), 740 cm1^{-1} (C–Cl).

Comparative Analysis of Methods

Parameter Gewald Reaction Acylation
Key Reactants Ketone, S8_8Dichloroacetyl chloride
Solvent EthanolDichloromethane
Temperature 50–80°C0–25°C
Yield 70–75%80–85%
Purification Column chromatographyRecrystallization

Challenges and Solutions

  • Side Reactions :

    • Hydrolysis of Dichloroacetyl Chloride : Mitigated by anhydrous conditions.

    • Diacylation : Avoided by using 1.1 eq acyl chloride.

  • Scale-Up Issues :

    • Exothermic Reaction : Controlled via slow addition and cooling.

Applications and Derivatives

  • Pharmaceutical Intermediate : Used in synthesizing thienopyrimidine derivatives with antitumor activity.

  • Agrochemicals : Serves as a precursor for fungicides .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the dichloroacetyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the dichloroacetyl group or other substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Research has indicated that it may exhibit:

  • Antitumor Activity : Studies have shown that Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can inhibit the proliferation of cancer cells. For example, it was found to have an IC50 value in the range of 23.2 to 49.9 μM against various cancer cell lines, indicating significant cytotoxicity .
  • Mechanism of Action : The dichloroacetyl group is believed to interact with specific enzymes and proteins, potentially inhibiting their activity. This interaction can lead to apoptosis in cancer cells and cell cycle arrest at the G2/M phase .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex thiophene derivatives. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Material Science

This compound is also explored for its potential in developing new materials. Its chemical properties make it suitable for creating polymers and other industrial chemicals that require specific functionalities.

Case Study 1: Antitumor Effects

A study conducted on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis and cell cycle arrest. Flow cytometry analysis revealed significant changes in cell cycle distribution after treatment with this compound .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives from this compound has shown promising results in creating compounds with enhanced biological activities . These derivatives are being evaluated for their antioxidant and antibacterial properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Selected Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity (if reported)
Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate (Target) C₁₂H₁₄Cl₂N₂O₃S (Inferred) ~317.2 (Calculated) Dichloroacetyl, ethyl ester, 4,5-dimethyl Not reported Not explicitly reported in evidence
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₉H₁₉N₃O₄S 385.44 Cyanoacryloyl, phenolic hydroxyl 298–300 83.1% anti-inflammatory inhibition
Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate (K salt) C₁₇H₁₇N₂O₃SSeK 447.45 Benzoylselenoureido, ethyl ester 188–189 (decomp.) Not reported
Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate C₁₁H₁₄ClNO₃S 275.76 Chloroacetyl, ethyl ester Not reported Not reported
Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate C₁₆H₁₅Cl₂N₂O₃S 372.27 Dichlorobenzamido, ethyl ester Not reported Not reported

Key Observations:

Substituent Effects on Bioactivity: The cyanoacryloyl derivatives with phenolic hydroxyl groups (e.g., compound 3d in ) exhibit high antioxidant and anti-inflammatory activity (70.2–83.1% inhibition in rat paw edema models), comparable to diclofenac . This is attributed to the phenolic moiety’s radical-scavenging capacity and steric hindrance effects .

Ester Group Variations: Methyl vs. ethyl esters influence solubility and bioavailability. For example, methyl esters (e.g., methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate, ) have lower molecular weights (261.73 g/mol) compared to ethyl analogs, which may affect pharmacokinetics.

Pharmacological and Chemical Stability Considerations

  • Antioxidant Efficiency: Phenolic hydroxyl groups enhance antioxidant activity by donating hydrogen atoms to stabilize free radicals. Methoxy substitutions reduce this effect, as seen in compounds 3g–3i ().
  • Thermal Stability: Decomposition temperatures vary; selenium-containing compounds decompose at 188–189°C (), while cyanoacrylamido derivatives melt at 215–300°C ().

Q & A

Q. What is the synthetic route for Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate, and what reaction conditions optimize yield?

The compound is synthesized via Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key steps include:

  • Reagents : Toluene, catalytic piperidine, and acetic acid.
  • Conditions : Reflux for 5–6 hours, yielding 72–94% after recrystallization with ethanol .
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction completion.

Q. How is structural characterization performed for this compound?

Characterization involves:

  • IR spectroscopy : Confirms functional groups (e.g., C≡N at ~2214 cm⁻¹, ester C=O at ~1660 cm⁻¹, amide N-H at ~3423 cm⁻¹) .
  • ¹H NMR : Peaks for ethyl groups (δ 1.33–1.43 ppm), aromatic protons (δ 6.96–8.29 ppm), and amide NH (δ 11.87–12.32 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 377 [M + Na]⁺ for 3a) validate molecular weight .

Q. What safety precautions are required during handling?

  • Hazards : Skin/eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
  • Protective measures : Use gloves, goggles, and respiratory protection in well-ventilated areas.
  • Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence antioxidant and anti-inflammatory activities?

  • Phenolic groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl in 3f ) enhance antioxidant activity due to steric hindrance and radical scavenging (70.2–83.1% inhibition vs. diclofenac’s 85%) .
  • Methoxy substitution reduces activity compared to hydroxyl groups, as seen in compounds 3g–3i .
  • Structure-activity relationship (SAR) : Electron-donating groups (e.g., -OH) improve lipid peroxidation inhibition in rat brain homogenate models .

Q. What crystallographic methods are used to determine the compound’s 3D structure?

  • Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves hydrogen bonding (e.g., N1—H2N1⋯O2 chains) and C—H⋯π interactions .
  • Crystallization : Slow evaporation from ethanol yields brown plates suitable for diffraction studies .

Q. How can reaction conditions be optimized for scale-up in academic settings?

  • Temperature control : Maintain reflux at 80–90°C to avoid side reactions (e.g., decomposition above 100°C) .
  • Solvent choice : Toluene minimizes byproducts compared to polar solvents.
  • Catalyst ratio : Piperidine (0.35 mL) and acetic acid (1.3 mL) per 10 mmol substrate balance reaction rate and purity .

Q. What in vivo models validate anti-inflammatory efficacy?

  • Carrageenan-induced rat paw edema : Compounds with phenolic substitutions (e.g., 3d , 3e ) show 70–83% edema inhibition, comparable to diclofenac .
  • Dosage : 50–100 mg/kg body weight, administered orally 1 hour before carrageenan injection .

Q. How does the compound interact with lipid peroxidation pathways?

  • Mechanism : Chelates ferric ions (Fe³⁺), preventing ROS generation in rat brain homogenate models .
  • Quantification : Thiobarbituric acid-reactive substances (TBARS) assay measures malondialdehyde (MDA) levels .

Methodological Tables

Q. Table 1: Key Physical Data for Synthesized Derivatives

CompoundYield (%)Melting Point (°C)IR C≡N (cm⁻¹)¹H NMR NH (δ, ppm)
3a 75230–232221412.32
3d 90298–300221211.87
3f 88215–216221011.90
Source:

Q. Table 2: Antioxidant Activity of Selected Derivatives

CompoundDPPH Scavenging (%)NO Scavenging (%)Lipid Peroxidation Inhibition (%)
3d 78.472.180.3
3f 85.681.988.7
Diclofenac89.284.590.1
Source:

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